molecular formula C8H9FO2S B1465068 2-Fluoro-4-(methylsulfonyl)toluene CAS No. 828270-60-6

2-Fluoro-4-(methylsulfonyl)toluene

Cat. No.: B1465068
CAS No.: 828270-60-6
M. Wt: 188.22 g/mol
InChI Key: JVSGZPNRSFBICJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylsulfonyl)toluene is an organic compound with the molecular formula C8H9FO2S. It is a derivative of toluene, where the methyl group is substituted with a fluorine atom and a methylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methylsulfonyl)toluene typically involves the fluorination of 4-(methylsulfonyl)toluene. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used under controlled conditions to introduce the fluorine atom into the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methylsulfonyl)toluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .
  • Reactivity Studies : The presence of both a fluorine atom and a methylsulfonyl group enhances its reactivity profile, making it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Reaction TypeDescriptionCommon Reagents
Oxidation Converts methyl group to carboxylic acid derivativesKMnO4, CrO3
Reduction Reduces sulfonyl group to sulfideLiAlH4, H2 with palladium catalyst
Substitution Fluorine can be replaced by nucleophilesAmines, thiols under basic conditions

Biology

  • Biological Activity Investigation : Preliminary studies indicate that 2-Fluoro-4-(methylsulfonyl)toluene may interact with various biological targets, influencing pathways related to inflammation and infection. Its structural features suggest potential applications in drug development .
  • Mechanism of Action : The compound's interactions in biological systems are primarily due to the electrostatic interactions and hydrogen bonding capabilities of its functional groups. These interactions can affect enzymatic activities and receptor binding affinities .

Medicine

  • Drug Development : As a building block for pharmaceuticals, this compound is explored for its potential use in developing new therapeutic agents. Its unique properties may contribute to the efficacy and specificity of pharmaceutical compounds .
  • Case Studies : Various studies have highlighted the compound's role in synthesizing biologically active molecules. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methylsulfonyl)toluene involves its interaction with various molecular targets. The fluorine atom and sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(methylthio)toluene: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    4-Fluoro-2-(methylsulfonyl)toluene: The positions of the fluorine and methylsulfonyl groups are reversed.

    2-Fluoro-4-(methylsulfonyl)benzoic acid: An oxidized derivative with a carboxylic acid group.

Uniqueness

2-Fluoro-4-(methylsulfonyl)toluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methylsulfonyl group allows for unique reactivity and interactions, making it valuable in various chemical and biological applications .

Biological Activity

2-Fluoro-4-(methylsulfonyl)toluene is an aromatic compound characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a toluene backbone. Its molecular formula is C8H9FO2S, with a molecular weight of approximately 188.22 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its unique structural features and potential biological activities.

The molecular structure of this compound allows for diverse chemical interactions. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group may influence the compound's reactivity and binding affinity to biological targets. These interactions are critical for understanding the compound's biological activity, particularly its effects on enzymatic processes and receptor binding.

Types of Reactions

This compound can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acid derivatives.
  • Reduction : The sulfonyl group can be reduced to a sulfide.
  • Substitution : The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Biological Activity

Preliminary studies suggest that this compound may interact with various biological targets, potentially influencing pathways related to inflammation and infection. Its biological activity has been investigated in several contexts:

Interaction Studies

Research indicates that compounds with similar structures may interact with biomolecules involved in inflammatory responses. For example, studies have shown that fluorinated aromatic compounds can induce the expression of certain enzymes, such as toluene dioxygenase in Pseudomonas putida, which is crucial for the degradation of aromatic hydrocarbons .

Toxicity Assessments

In vitro toxicity measurements have been conducted using human lung cells (A549) exposed to various chemical environments, including those containing this compound. These studies aim to assess the compound's potential cytotoxic effects and its impact on cellular functions such as membrane integrity and oxidative stress .

Case Studies

  • Biodegradation Studies : A study on Pseudomonas putida F1 demonstrated that fluorinated compounds could enhance the degradation of aromatic hydrocarbons. The presence of this compound was shown to upregulate genes involved in the degradation pathway, suggesting its role as an inducer for metabolic processes .
  • Environmental Impact : Research focusing on the environmental fate of sulfonyl-containing compounds highlighted the potential for this compound to undergo microbial transformations that could mitigate its toxicity in contaminated environments.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substitution patterns:

Compound NameStructureUnique Features
4-Fluoro-2-(methylsulfonyl)tolueneFluorine at position 4Different position of the methylsulfonyl group
2-Chloro-4-(methylsulfonyl)tolueneChlorine atom instead of fluorinePotentially different reactivity profiles
3-Fluoro-4-(methylsulfonyl)tolueneFluorine at the meta positionVariations in interaction with biological targets

Properties

IUPAC Name

2-fluoro-1-methyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSGZPNRSFBICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697223
Record name 2-Fluoro-4-(methanesulfonyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828270-60-6
Record name 2-Fluoro-1-methyl-4-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828270-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(methanesulfonyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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